NVP-AEW541 (CAS 475488-34-7) is a potent, orally bioavailable, small-molecule pyrrolo[2,3-d]pyrimidine derivative that functions as a highly selective inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase . Formulated as a stable solid with documented solubility in DMSO, it is widely procured for preclinical oncology and signal transduction research. Unlike generic kinase inhibitors, NVP-AEW541 specifically targets the ATP-binding site of IGF-1R, effectively blocking downstream PI3K/Akt and MAPK survival pathways [1]. Its verified purity (≥95%), extended shelf life, and well-characterized pharmacokinetic profile make it a reliable benchmark material for high-throughput screening, formulation development, and in vivo xenograft models where precise modulation of the IGF-1 axis is required .
Substituting NVP-AEW541 with dual IGF-1R/InsR inhibitors (such as OSI-906/Linsitinib) or non-specific multi-kinase blockers fundamentally compromises experimental integrity and therapeutic windows [1]. Because the insulin receptor (InsR) shares high structural homology with IGF-1R, dual inhibitors suppress both pathways equally, frequently inducing severe metabolic toxicities, including hyperglycemia, which can confound in vivo efficacy data [2]. NVP-AEW541 distinguishes itself by maintaining a ~27-fold cellular selectivity for IGF-1R over InsR, allowing researchers to isolate tumor-specific IGF-1R signaling without completely abrogating essential metabolic insulin responses . Furthermore, substituting with monoclonal antibodies (e.g., αIR3) fails in complex microenvironments, as antibodies only block surface ligand binding and cannot penetrate cells to inhibit the intracellular autocrine loops or hybrid receptors that small molecules like NVP-AEW541 successfully neutralize [3].
In cell-based autophosphorylation assays, NVP-AEW541 demonstrates an IC50 of 0.086 µM for IGF-1R while requiring 2.3 µM to inhibit InsR . This ~27-fold selectivity margin is critical for avoiding the severe metabolic disruptions caused by equipotent dual inhibitors [1].
| Evidence Dimension | Cellular autophosphorylation IC50 |
| Target Compound Data | 0.086 µM (IGF-1R) |
| Comparator Or Baseline | 2.3 µM (InsR) |
| Quantified Difference | 27-fold greater selectivity for IGF-1R at the cellular level |
| Conditions | Cell-based autophosphorylation assay |
Allows researchers to isolate IGF-1R signaling pathways without inducing the severe metabolic toxicity (hyperglycemia) associated with dual IGF-1R/InsR inhibitors like OSI-906.
When compared to the structurally related analog NVP-ADW742, NVP-AEW541 exhibits a stronger cellular potency and a wider selectivity window. NVP-ADW742 achieves an IGF-1R IC50 of 0.17 µM with a >16-fold selectivity over InsR . In contrast, NVP-AEW541 achieves an IC50 of 0.086 µM with a 27-fold selectivity margin .
| Evidence Dimension | Cellular IGF-1R IC50 and InsR Selectivity Ratio |
| Target Compound Data | IC50 = 0.086 µM (27-fold selectivity vs InsR) |
| Comparator Or Baseline | NVP-ADW742 (IC50 = 0.17 µM, 16-fold selectivity) |
| Quantified Difference | NVP-AEW541 is approximately 2x more potent with a 68% higher selectivity margin |
| Conditions | Cell-based autophosphorylation assays |
Justifies the selection of NVP-AEW541 over earlier analogs for in vivo models requiring the strictest separation of IGF-1R and insulin signaling.
In acute myeloid leukemia (AML) blast cells stimulated by FLT3-L or SCF, 1 µM of NVP-AEW541 completely inhibited Akt activation. Conversely, the neutralizing monoclonal antibody αIR3 had no effect on FLT3-L/SCF-induced Akt phosphorylation [1]. This demonstrates the small molecule's robust ability to penetrate cells and block downstream autocrine loops.
| Evidence Dimension | Inhibition of FLT3-L/SCF-induced Akt phosphorylation |
| Target Compound Data | Complete inhibition at 1 µM |
| Comparator Or Baseline | αIR3 monoclonal antibody (No effect) |
| Quantified Difference | NVP-AEW541 provides broader downstream blockade of Akt activation than surface-level receptor neutralization |
| Conditions | AML blast cells stimulated by FLT3-L or SCF |
Crucial for procurement in hematological cancer models where intracellular autocrine loops bypass surface-level antibody blockade.
Unlike many early-stage kinase inhibitors that require complex lipid or solvent-heavy vehicles, NVP-AEW541 demonstrates highly practical in vivo processability. It can be formulated in a simple 25 mM L-(+)-tartaric acid carrier for oral gavage, achieving significant tumor volume reduction at 20-50 mg/kg twice daily . This straightforward aqueous-acidic formulation compatibility drastically simplifies preclinical animal study logistics.
| Evidence Dimension | In vivo vehicle compatibility |
| Target Compound Data | Soluble and active in 25 mM L-(+)-tartaric acid |
| Comparator Or Baseline | Complex lipid/DMSO-dependent inhibitors |
| Quantified Difference | Enables simple, low-toxicity oral gavage formulation |
| Conditions | Murine xenograft models (20-50 mg/kg dosing) |
Reduces vehicle-induced toxicity and simplifies formulation workflows for in vivo procurement and scale-up.
Supplied as a highly pure solid (≥95%), NVP-AEW541 exhibits exceptional chemical stability, remaining viable for ≥4 years when stored at -20°C . This solid-state stability ensures minimal degradation compared to standard pre-formulated liquid kinase inhibitors, which are prone to hydrolysis and activity loss over extended storage.
| Evidence Dimension | Chemical shelf-life and stability |
| Target Compound Data | ≥4 years stability at -20°C as a solid |
| Comparator Or Baseline | Standard liquid-formulated kinase inhibitors (<1 year stability) |
| Quantified Difference | Extended multi-year stability with >95% purity retention |
| Conditions | Solid storage at -20°C prior to DMSO reconstitution |
Ensures consistent dosing and reduces batch-to-batch variability in long-term or large-scale preclinical screening campaigns.
Because of its 27-fold cellular selectivity for IGF-1R over InsR, NVP-AEW541 is a highly suitable procurement choice for in vivo xenograft models where researchers must avoid the confounding hyperglycemic effects typical of dual inhibitors like OSI-906 .
NVP-AEW541 is highly effective in complex microenvironments such as acute myeloid leukemia (AML) modeling. Its small-molecule structure allows it to penetrate cells and disrupt intracellular autocrine loops and downstream Akt activation, outperforming surface-level monoclonal antibodies [1].
Due to its extended solid-state shelf life (≥4 years at -20°C) and excellent DMSO solubility, NVP-AEW541 serves as a highly reproducible baseline control in large-scale kinase inhibitor screening campaigns, minimizing batch-to-batch degradation .
The compound's compatibility with simple aqueous-acidic vehicles (e.g., 25 mM L-(+)-tartaric acid) makes it an ideal candidate for oral gavage studies, streamlining formulation workflows and reducing the need for complex, toxicity-prone lipid carriers .